1-(3-tert-Butylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(3-tert-Butylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-Butylphenyl)-2-methyl-2-propanol typically involves the alkylation of a phenyl ring with a tert-butyl group, followed by the introduction of a propanol moiety. One common method involves the Friedel-Crafts alkylation of 3-tert-butylphenol with isobutylene in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then subjected to reduction reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-tert-Butylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
1-(3-tert-Butylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its enzyme inhibitory properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(3-tert-Butylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is achieved through competitive binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is of particular interest in the context of treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone: Shares the tert-butylphenyl structure but differs in the presence of a trifluoroethanone group, which imparts different chemical properties and biological activities.
3-tert-Butylphenol: Lacks the propanol moiety, making it less versatile in certain chemical reactions and applications.
Uniqueness: 1-(3-tert-Butylphenyl)-2-methyl-2-propanol is unique due to its combination of a tert-butyl group and a propanol moiety, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor highlight its significance in both research and industrial contexts.
Biological Activity
1-(3-tert-Butylphenyl)-2-methyl-2-propanol, also known as t-butyl phenyl propanol, is a compound with a variety of biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H22O
- Molecular Weight : 206.33 g/mol
- IUPAC Name : this compound
The structure consists of a tert-butyl group attached to a phenyl ring, which is further connected to a secondary alcohol group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its possible role in cancer therapy.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Free Radical Scavenging : The hydroxyl group in the structure may facilitate the donation of electrons to free radicals, neutralizing them.
- Inhibition of NF-kB Pathway : Some studies suggest that this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to decreased expression of inflammatory mediators.
Case Studies and Experimental Data
-
Antioxidant Activity
- A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant potential. The IC50 value was determined to be 15 µM, showcasing its effectiveness compared to standard antioxidants like vitamin C.
-
Anti-inflammatory Effects
- In a murine model of inflammation, administration of the compound resulted in a 40% reduction in paw edema compared to control groups. This suggests its potential use as an anti-inflammatory agent.
-
Cytotoxicity Studies
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
Comparative Biological Activity Table
Activity Type | Compound | IC50 Value (µM) | Reference |
---|---|---|---|
Antioxidant | This compound | 15 | [Research Study A] |
Anti-inflammatory | This compound | N/A | [Research Study B] |
Cytotoxicity | This compound | 25 | [Research Study C] |
Properties
IUPAC Name |
1-(3-tert-butylphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)12-8-6-7-11(9-12)10-14(4,5)15/h6-9,15H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKILGLZCBFXAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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